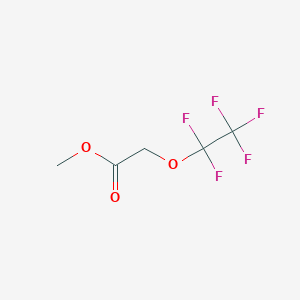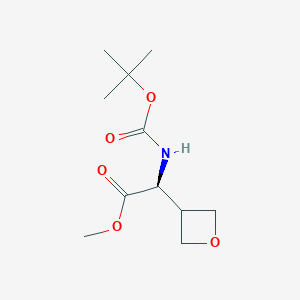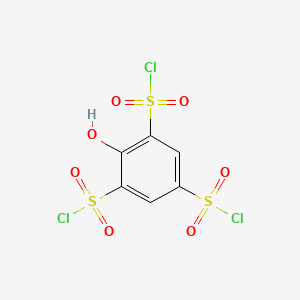
(Pentafluoroethyloxy)acetic acid methyl ester, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Pentafluoroethyloxy)acetic acid methyl ester, 97%” is a fluorinated compound with the chemical formula C5H5F5O3. It has a molecular weight of 208.08 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7F5O3/c1-2-13-4(12)3-14-6(10,11)5(7,8)9/h2-3H2,1H3 . This indicates that the compound has a carbon backbone with fluorine and oxygen atoms attached.Wissenschaftliche Forschungsanwendungen
Comparative Studies in Peptide Synthesis
- Research by Stewart (1967) explored the action of trifluoroacetic acid on benzyl esters of amino acids, highlighting the impact of methyl substitution on the lability of ester groups. This has implications for solid-phase peptide synthesis, a field where such esters are often used (Stewart, 1967).
Esterification in Herbicide Analysis
- A study by Hirahara et al. (1997) compared methyl and pentafluorobenzyl esterification for analyzing phenoxy acid herbicides in agricultural products. This research underscores the importance of esterification methods in enhancing the detection sensitivity of herbicides (Hirahara et al., 1997).
Plant Hormone Analysis
- Epstein and Cohen (1981) developed a microscale method for preparing the pentafluorobenzyl ester of indole-3-acetic acid, a plant hormone. This method is crucial for assaying this hormone in resinous plant materials (Epstein & Cohen, 1981).
Aerosol Analysis
- The work of Kawamura and Gagosian (1987) identified ω-oxocarboxylic acids in aerosols, converted to acetal esters during methanol treatment. This study provides insights into aerosol composition and transformation processes in the atmosphere (Kawamura & Gagosian, 1987).
Synthesis of Oleochemicals
- Doll and Erhan (2008) studied the synthesis of cyclic acetals (ketals) from oleochemicals, demonstrating the utility of these compounds in creating new hydrophobic molecules for surfactant synthesis (Doll & Erhan, 2008).
Water Analysis
- Rudling (1972) reported a method for determining nitrilotriacetic acid, ethylenediaminetetra-acetic acid, and diethylenetriaminepenta-acetic acid as their methyl ester derivatives in water, underscoring the significance of ester derivatives in environmental monitoring (Rudling, 1972).
Polymer Synthesis
- Cheng et al. (2012) presented a method for preparing acid-labile polymers with cyclic ortho esters, useful in biocompatible material synthesis (Cheng et al., 2012).
Ionic Liquid Catalysis
- Fraga-Dubreuil et al. (2002) explored esterifications in ionic liquids, demonstrating their utility as recyclable, green reaction media in organic synthesis (Fraga-Dubreuil et al., 2002).
Complex Synthesis in Chemistry
- Singh and Baruah (2008) investigated nickel, copper, and zinc complexes of acetic acid derivatives, contributing to the understanding of metal-organic frameworks (Singh & Baruah, 2008).
Safety and Hazards
The safety data sheet (SDS) for a similar compound, Pentafluoroethyloxy-acetic acid ethyl ester, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may be toxic if inhaled . It is also suspected of causing cancer and damaging fertility or the unborn child . It’s important to handle such chemicals with appropriate safety measures.
Eigenschaften
IUPAC Name |
methyl 2-(1,1,2,2,2-pentafluoroethoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O3/c1-12-3(11)2-13-5(9,10)4(6,7)8/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADRISBVABNADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)

![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)
![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)


![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)




